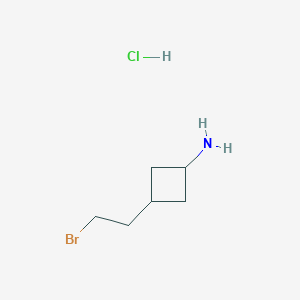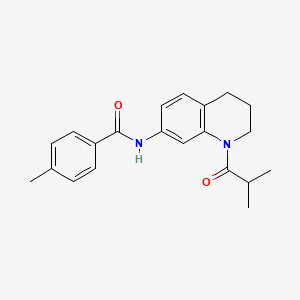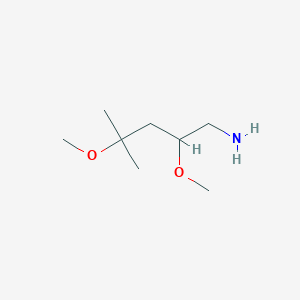![molecular formula C28H29N3O3 B2603171 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 890634-96-5](/img/structure/B2603171.png)
4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups and structural motifs that are common in organic chemistry, including a benzimidazole ring, a pyrrolidin-2-one (a type of lactam), and methoxy and phenoxy groups. These groups could potentially confer a variety of chemical properties and reactivities .
Molecular Structure Analysis
The benzimidazole and pyrrolidin-2-one rings in the compound are aromatic and heterocyclic, respectively. The presence of these rings, along with the ether linkages from the methoxy and phenoxy groups, could have significant effects on the compound’s conformation and electronic structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the ether groups. For example, the benzimidazole ring might participate in electrophilic substitution reactions, while the ether groups could potentially be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ether groups and the heterocyclic rings could affect its solubility, while the aromatic ring systems could influence its UV/Vis absorption properties .Aplicaciones Científicas De Investigación
Molecular Stability and Anti-cancer Properties
Molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives have been explored, particularly their anti-cancer properties. These studies involve density functional theory and molecular docking to elucidate the tautomeric properties, conformations, and anti-cancer mechanisms of benzimidazole derivatives. For instance, the compound's interaction with the EGFR binding pocket suggests potential anti-cancer activity, highlighting its significance in scientific research for therapeutic applications (Karayel, 2021).
Synthesis and Chemical Transformations
Synthesis of pyrrolo[3,2-d]pyrimidines from corresponding precursors demonstrates the chemical versatility of benzimidazole derivatives. This involves simple treatment with m-chloroperoxybenzoic acid, showcasing the compound's role in synthesizing novel heterocyclic structures with potential biological activities (Majumdar, Das, & Jana, 1998).
Antifungal and Antitumor Activities
Evaluation of benzimidazolium bromides salts as antitumor agents indicates the compound's application in medical research, particularly in exploring novel antitumor therapies. These compounds were synthesized and characterized, showing in vitro antitumor activities against ovarian and prostate cancer cell lines, highlighting their potential in cancer research (Küçükbay, Mumcu, Tekin, & Sandal, 2016).
Photophysical Studies
Photophysical studies have been conducted on related benzimidazole derivatives, investigating their behavior in different solvent systems. This research is crucial for understanding the photophysical properties of such compounds, which can be applied in developing new materials or drugs with specific light-absorption characteristics (Seth et al., 2009).
Inhibitors of Human Enzymes
Original series of compounds as inhibitors of human dihydroorotate dehydrogenase (DHODH) were discovered, showcasing the application of benzimidazole derivatives in antiviral research. This highlights the compound's role in the design of new antiviral agents, offering insights into the development of novel therapeutic strategies against viral diseases (Munier-Lehmann et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-19-8-9-20(2)26(16-19)34-15-14-30-25-7-5-4-6-24(25)29-28(30)21-17-27(32)31(18-21)22-10-12-23(33-3)13-11-22/h4-13,16,21H,14-15,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHJNIWWRUJLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(2,3-Dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2603088.png)

![7-(4-fluorophenyl)-8-(2-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2603092.png)
![1-(2-Fluorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2603094.png)


![3-amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2603101.png)






![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2603110.png)